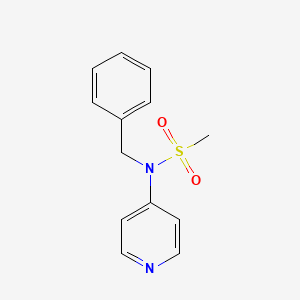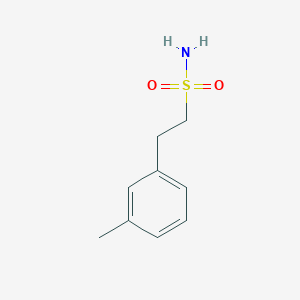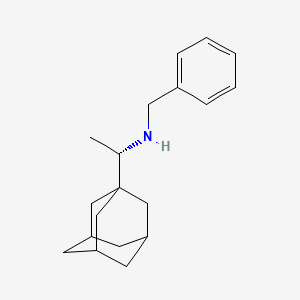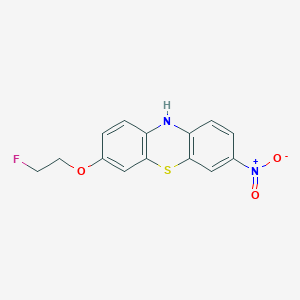![molecular formula C12H13F3N2O4 B7595913 (2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid is a chemical compound that has been widely used in scientific research. This compound is also known as MK-801, and it is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The use of MK-801 has helped researchers to understand the function of the NMDA receptor and its role in various physiological and pathological conditions.
Mechanism of Action
MK-801 is a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and downstream signaling pathways. The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of effects, including disruption of synaptic plasticity, impairment of learning and memory, and neurotoxicity.
Biochemical and physiological effects:
The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of biochemical and physiological effects. These effects include the inhibition of long-term potentiation (LTP), which is a cellular mechanism of learning and memory. MK-801 has also been shown to induce neuronal apoptosis and oxidative stress, which can lead to neurodegeneration. In addition, MK-801 has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
The use of MK-801 in lab experiments has several advantages. This compound is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor. MK-801 has also been shown to induce reproducible effects, which allows for the reliable replication of experiments. However, the use of MK-801 also has some limitations. This compound is highly toxic and can induce neurotoxicity and apoptosis at high doses. Therefore, it is crucial to use appropriate dosages and safety protocols when working with MK-801.
Future Directions
There are several future directions for the use of MK-801 in scientific research. One potential application is in the development of novel treatments for neurological and psychiatric disorders. The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of effects that may be beneficial in the treatment of these disorders. Another future direction is in the development of new compounds that target the NMDA receptor with greater selectivity and safety. Finally, the use of MK-801 in combination with other drugs or therapies may provide new insights into the function of the NMDA receptor and its role in various physiological and pathological conditions.
Synthesis Methods
MK-801 can be synthesized by the reaction of 2-nitro-4-(trifluoromethyl)aniline with (R)-3-methyl-2-bromobutanoic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization. The synthesis of MK-801 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
MK-801 has been widely used in scientific research to study the function of the NMDA receptor. This compound has been used in animal studies to investigate the role of the NMDA receptor in learning, memory, and synaptic plasticity. MK-801 has also been used to study the pathophysiology of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)



![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)

![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)